N-Carboxyglycine disodium salt, with the chemical formula CHNNaO, is a white crystalline powder that is stable under ambient conditions. It is a derivative of glycine, which is the simplest amino acid, and serves as a sodium salt form of N-carboxyglycine. This compound is characterized by its non-hygroscopic nature and is soluble in water, making it suitable for various applications in research and industry .
N-Carboxyglycine disodium salt exhibits several biological activities:
N-Carboxyglycine disodium salt can be synthesized through various methods:
N-Carboxyglycine disodium salt has diverse applications:
Studies on N-Carboxyglycine disodium salt have focused on its interactions with various biological systems:
Several compounds share structural or functional similarities with N-Carboxyglycine disodium salt. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Glycine | CHNO₂ | Simplest amino acid; no carboxyl group |
| N-Carboxyglycine | CHN O | Contains one carboxyl group; not a salt |
| Sodium Glycinate | CHNNaO₂ | Sodium salt of glycine; lacks the additional carboxyl group |
| N-Acetylglycine | CHNO₂ | Acetylated form of glycine; different functional properties |
N-Carboxyglycine disodium salt is unique due to its dual sodium ion presence and enhanced solubility compared to other similar compounds, making it particularly useful in biochemical applications where ionic strength and solubility are critical factors .
The crystallographic characteristics of N-Carboxyglycine disodium salt reflect the complex interplay between ionic interactions, hydrogen bonding, and molecular packing forces. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the literature, comparative analysis with related glycine derivatives and sodium carboxylate salts provides valuable insights into its probable solid-state configuration.
Based on structural analogies with similar amino acid sodium salts, N-Carboxyglycine disodium salt likely adopts a crystalline arrangement where the molecular units are stabilized through extensive hydrogen bonding networks [7]. The glycine backbone maintains its characteristic planar configuration, with the nitrogen atom potentially deviating slightly from planarity due to the additional carboxyl group substitution [7]. In related glycine compounds, nitrogen deviations from planarity typically range from 0.113 to 0.677 Å, depending on the coordination environment and intermolecular interactions [7].
The solid-state configuration is expected to feature the molecule in its zwitterionic form, consistent with typical amino acid derivatives in crystalline environments [7]. The carboxylate groups would exist as deprotonated species, coordinating with the sodium cations to form the characteristic ionic crystal lattice. The coordination environment around each sodium ion likely involves multiple oxygen atoms from carboxylate groups, potentially adopting coordination numbers ranging from 6 to 9, as observed in related amino acid metal complexes [7].
While direct crystallographic data for N-Carboxyglycine disodium salt is not extensively documented, comparative analysis with structurally related compounds provides reasonable estimates for the unit cell parameters. Similar amino acid sodium salts typically crystallize in orthorhombic or monoclinic crystal systems [8] [7]. The expected unit cell dimensions would likely fall within the range of a = 8-16 Å, b = 7-15 Å, and c = 6-12 Å, based on molecular size considerations and packing efficiency requirements.
The space group assignment would depend on the specific molecular arrangement and symmetry elements present in the crystal structure. Common space groups for amino acid derivatives include P2₁/c for monoclinic systems and Pbcn for orthorhombic arrangements [7]. The number of formula units per unit cell (Z) would typically range from 2 to 4, depending on the packing efficiency and molecular symmetry.
The molecular geometry of N-Carboxyglycine disodium salt exhibits characteristic features of both glycine derivatives and carboxylate compounds. The central carbon atom maintains its tetrahedral coordination environment, bonded to the carboxyl group, hydrogen atoms, and the substituted amino group. The conformation around the glycine backbone likely adopts a synplanar arrangement, with conformation angles typically ranging from 5° to 30°, as observed in related structures [7].
The additional carboxyl group attached to the nitrogen atom introduces significant electronic effects that influence the overall molecular geometry. The C-N-C angle involving the nitrogen bridge between the glycine backbone and the additional carboxyl group would be expected to deviate from ideal tetrahedral angles due to the electronic properties of the substituent groups.
The electronic structure of N-Carboxyglycine disodium salt presents a complex arrangement of molecular orbitals that reflect the influence of multiple functional groups and ionic interactions. The presence of two carboxylate groups, an amino function, and the interaction with sodium cations creates a unique electronic environment that determines the compound's chemical and physical properties.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics of N-Carboxyglycine disodium salt can be understood through comparison with related amino acid derivatives and carboxylate compounds. Based on computational studies of glycine derivatives, the HOMO is primarily localized on the amino group and the carboxylate oxygens, representing the regions of highest electron density [9] [10].
The electronic structure exhibits significant contributions from the carboxyl groups, which act as both electron-withdrawing and electron-donating entities depending on the specific molecular orbital under consideration [11]. The carbonyl portions of the carboxyl groups contribute to the LUMO through their π* antibonding orbitals, making these regions susceptible to nucleophilic attack [11].
Quantum chemical calculations on related glycine conformers have identified specific fingerprint orbitals that are particularly sensitive to conformational changes [9]. For N-Carboxyglycine derivatives, orbital 14a' has been identified as a key fingerprint orbital that responds significantly to conformational processes, regardless of which bond rotation occurs [9]. This orbital's behavior provides crucial insights into the electronic properties and stability of different conformational states.
The electronic properties of the carboxylate groups in N-Carboxyglycine disodium salt are influenced by their deprotonated state and interaction with sodium cations. X-ray absorption spectroscopy studies of carboxylate-cation interactions have revealed that the binding strength between carboxylate groups and alkali cations can be directly probed through perturbations of carbonyl antibonding orbitals [12].
The carbon K-edge spectra of carboxylate groups typically exhibit features centered near 290 eV, which shift in response to cation interactions [12]. Sodium cations, being smaller and more highly charged than potassium, form stronger interactions with carboxylate groups, leading to more significant perturbations of the electronic structure [12]. This preferential interaction follows the Law of Matching Water Affinities, where the relative hydration strengths of ions determine their tendency to form contact ion pairs with carboxylate groups.
The frontier molecular orbital analysis of N-Carboxyglycine disodium salt reveals important information about its chemical reactivity and electronic properties. The amino group functions as an electron-donating center, contributing to oxidation processes, while the carboxylate groups serve as electron-accepting sites for reduction reactions [10]. This dual nature makes the compound capable of participating in various electron transfer processes.
Density functional theory calculations on related amino acid derivatives have shown that the energy gap between HOMO and LUMO orbitals provides crucial information about the compound's stability and reactivity [13] [14]. The presence of multiple functional groups creates a complex electronic landscape where different regions of the molecule exhibit varying reactivity patterns.
The hydration behavior of N-Carboxyglycine disodium salt represents a critical aspect of its structural characterization, particularly given the compound's excellent water solubility and the presence of multiple hydrophilic functional groups. The interaction between the compound and water molecules influences both its crystal structure and solution behavior.
The hydration of N-Carboxyglycine disodium salt occurs through multiple mechanisms involving different functional groups within the molecule. The carboxylate groups serve as primary hydration sites through their oxygen atoms, which can form hydrogen bonds with water molecules as both donors and acceptors [15]. The amino group, despite being substituted, retains its capacity for hydrogen bonding interactions with water.
Comparative studies of amino acid hydration have demonstrated that acidic amino acids, including those with carboxylate functionalities, exhibit higher hydration levels than their neutral counterparts [15]. This enhanced hydration is attributed to the favorable electrostatic interactions between the charged carboxylate groups and the polar water molecules. The presence of two carboxylate groups in N-Carboxyglycine disodium salt would be expected to further enhance this hydration capacity.
The sodium cations play a crucial role in the overall hydration pattern of the compound. These cations are typically surrounded by primary and secondary hydration shells, creating a complex network of water molecules around the ionic centers [15]. The coordination of sodium ions with both carboxylate oxygens and water molecules leads to the formation of extended hydration networks that can significantly influence the compound's solubility and crystallization behavior.
Unlike many amino acid derivatives that readily form hydrated crystal structures, N-Carboxyglycine disodium salt exhibits non-hygroscopic behavior under ambient conditions [4] . This characteristic suggests that the compound does not readily incorporate water molecules into its crystal lattice to form stable hydrate phases. The absence of hygroscopic behavior may be attributed to the efficient packing of the ionic components in the anhydrous crystal structure, which does not accommodate water molecules without significant structural reorganization.
The stability of the anhydrous form can be understood in terms of the balance between lattice energy and hydration energy. The strong ionic interactions between the carboxylate groups and sodium cations, combined with the extensive hydrogen bonding network within the crystal structure, create a thermodynamically stable arrangement that does not require additional water molecules for stability.
In aqueous solution, N-Carboxyglycine disodium salt undergoes complete dissociation, releasing the sodium cations and creating the corresponding carboxylate anions. The hydration dynamics in solution involve the rapid exchange of water molecules in the hydration shells of both the ionic and molecular components [15] [16].
Molecular dynamics simulations of related amino acid derivatives have shown that the hydration shell composition and hydrogen bond networks respond dynamically to changes in solution conditions [16]. The carboxylate groups maintain their hydration shells through favorable electrostatic interactions, while the amino functionality contributes to the overall hydration pattern through hydrogen bonding mechanisms.
The translational dynamics of water molecules in the hydration shell of amino acid derivatives are influenced by the specific arrangement and charge distribution of the functional groups [15]. The presence of multiple charged centers in N-Carboxyglycine disodium salt creates a complex hydration environment where water molecules experience varying degrees of mobility depending on their proximity to different functional groups.